3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
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Overview
Description
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is a chemical compound with the molecular formula C9H17BO3 and a molecular weight of 198.07 g/mol . It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol typically involves the reaction of an appropriate alkene with a boronic ester precursor. One common method is the hydroboration of alkenes using borane reagents, followed by oxidation to yield the desired boronic ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized organic compounds .
Scientific Research Applications
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is unique due to its specific structure, which combines the boronic ester group with an alkene moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
1239700-57-2 |
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Molecular Formula |
C10H19BO3 |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol |
InChI |
InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h12H,1,6-7H2,2-5H3 |
InChI Key |
PXYZFYLZNSFEFI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCO |
Purity |
95 |
Origin of Product |
United States |
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